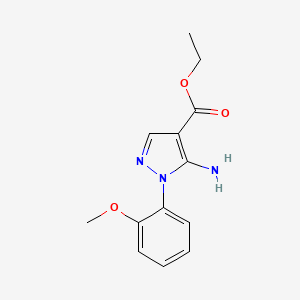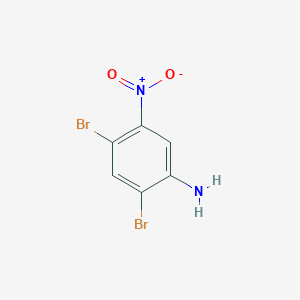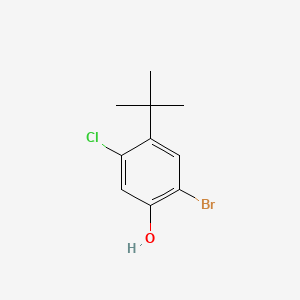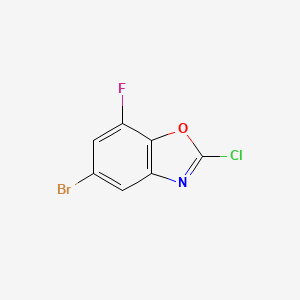
6-Methyl-3-nitropyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-nitropyridine-2,4-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and amino groups at the 2 and 4 positions. Nitropyridines are known for their diverse chemical reactivity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitropyridine-2,4-diamine typically involves the nitration of 6-methylpyridine followed by amination. One common method is the reaction of 6-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitro-6-methylpyridine . Subsequent amination at the 2 and 4 positions can be achieved using ammonia or amines under oxidative conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 6-Methyl-3-aminopyridine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives.
Cyclization: Imidazo[4,5-c]pyridine derivatives.
Applications De Recherche Scientifique
6-Methyl-3-nitropyridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-nitropyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the methyl and amino groups, resulting in different reactivity and applications.
4-Aminopyridine: Contains an amino group at the 4-position but lacks the nitro and methyl groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group, leading to different chemical properties and uses.
Uniqueness: 6-Methyl-3-nitropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
6-methyl-3-nitropyridine-2,4-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3,(H4,7,8,9) |
Clé InChI |
MXXMBCJOQDNJKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)



![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)





